molecular formula C19H16O11 B1226474 Thamnolic acid

Thamnolic acid

Cat. No. B1226474
M. Wt: 420.3 g/mol
InChI Key: RNCJCRJLNVRWJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thamnolic acid is a carbonyl compound.

Scientific Research Applications

Antiproliferative Effects in Cancer Cells

Thamnolic acid has been studied for its potential antiproliferative effects on cancer cells. A study by Guo et al. (2011) found that this compound isolated from the lichen Thamnolia vermicularis inhibited the growth of prostate cancer cells and bonded to G-quadruplex DNA. This suggests a potential application of this compound in cancer treatment.

Antibacterial and Antifungal Effects

The antibacterial and antifungal properties of this compound have been explored in several studies. Yilmaz Cankili et al. (2017) reported that this compound, derived from the lichen Usnea florida, showed strong activity against bacteria and yeasts, highlighting its potential as an antimicrobial agent in food industry applications and disease control.

Antioxidant and Photoprotective Activity

This compound also exhibits antioxidant and photoprotective activities. Mollinedo et al. (2003) found that this compound showed good scavenging activity and could serve as a photoprotector against UV-B radiation. This research points to its potential use in skin care and protection against UV radiation.

Acidity Tolerance in Lichens

In the context of environmental research, this compound is notable for its role in acidity tolerance in lichens. Hauck et al. (2009) discovered that this compound, with its low dissociation constant, contributes to the high acidity tolerance observed in certain lichens. This has implications for understanding the adaptability of lichens in polluted environments.

properties

Molecular Formula

C19H16O11

Molecular Weight

420.3 g/mol

IUPAC Name

5-(3-carboxy-2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-3-formyl-2,4-dihydroxy-6-methylbenzoic acid

InChI

InChI=1S/C19H16O11/c1-6-4-9(29-3)12(18(26)27)15(23)10(6)19(28)30-16-7(2)11(17(24)25)13(21)8(5-20)14(16)22/h4-5,21-23H,1-3H3,(H,24,25)(H,26,27)

InChI Key

RNCJCRJLNVRWJX-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2C)C(=O)O)O)C=O)O)O)C(=O)O)OC

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2C)C(=O)O)O)C=O)O)O)C(=O)O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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